3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
Scientific Research Applications
Antioxidant and Antimicrobial Properties
One line of research focuses on the synthesis and evaluation of novel 4-substituted-1H-1,2,4-triazole derivatives for their antioxidant and antimicrobial properties. These compounds, including variations with indole moieties, have demonstrated capacity for scavenging DPPH and superoxide radicals, and inhibiting lipid peroxidation, along with exhibiting slight antimicrobial activities against test microorganisms (Baytas et al., 2012).
Anticancer Agents
Another area of research has been the synthesis of N-benzyl aplysinopsin analogs, including derivatives of 1H-indole, evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. Some compounds have shown potent growth inhibition against melanoma and ovarian cancer cells, suggesting their potential as lead compounds for antitumor agents (Penthala et al., 2011).
Analysis of Intermolecular Interactions
Research into the intermolecular interactions of biologically active 1,2,4-triazole derivatives, including those with fluorine substitutions, provides insights into the structural and energetic characteristics of these compounds. This information is crucial for understanding the behavior of such compounds in biological systems (Shukla et al., 2014).
Aldose Reductase Inhibition
The search for treatments for chronic diabetic complications has led to the discovery of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors. These compounds, such as lidorestat, exhibit high potency and selectivity, showing promise for the normalization of polyols and improvement of nerve conduction velocity deficits in diabetic models (Van Zandt et al., 2005).
Catalytic Activity in Synthesis
The catalytic activity of certain nanoparticles in the synthesis of indole-derivatives demonstrates their utility in creating compounds with significant biological activity. This research underscores the potential for such methodologies in the synthesis of compounds with antioxidant and antimicrobial properties (Rao et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluorobenzyl bromide, indicates that it is combustible and harmful if swallowed . It’s important to handle all chemicals with care and use appropriate safety equipment. Always refer to the safety data sheet provided by the manufacturer before handling a chemical compound.
Properties
IUPAC Name |
3-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4S/c1-23-17(15-10-20-16-8-3-2-7-14(15)16)21-22-18(23)24-11-12-5-4-6-13(19)9-12/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQBLWKAHRJLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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